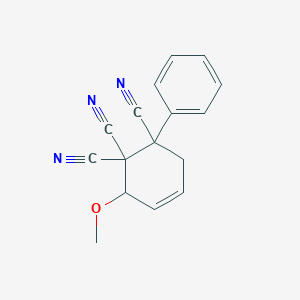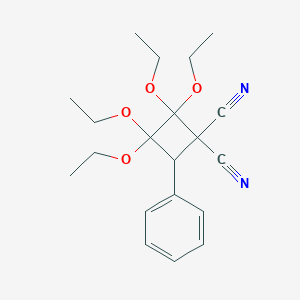![molecular formula C10H12O4 B396899 2-methylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B396899.png)
2-methylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methylbicyclo[221]hept-5-ene-2,3-dicarboxylic acid is a bicyclic compound with a unique structure that includes a bicyclo[221]heptene ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid typically involves a Diels-Alder reaction. One common method includes the reaction between 2-methylfuran and methyl-3-bromo-propiolate, followed by hydrolysis under acidic conditions . This method is efficient and provides a high yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2-methylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the carboxylic acid groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert carboxylic acids to acyl chlorides, which can then undergo further substitution reactions.
Major Products
Oxidation: Formation of diketones or dicarboxylic acids.
Reduction: Formation of saturated bicyclic compounds.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-methylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the synthesis of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-methylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride: A related compound with similar structural features but different reactivity.
exo,exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid: Another bicyclic compound with distinct stereochemistry.
Uniqueness
2-methylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid is unique due to its specific stereochemistry and the presence of a methyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various synthetic and research applications.
Eigenschaften
Molekularformel |
C10H12O4 |
|---|---|
Molekulargewicht |
196.2g/mol |
IUPAC-Name |
(2R,3S)-2-methylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid |
InChI |
InChI=1S/C10H12O4/c1-10(9(13)14)6-3-2-5(4-6)7(10)8(11)12/h2-3,5-7H,4H2,1H3,(H,11,12)(H,13,14)/t5?,6?,7-,10-/m1/s1 |
InChI-Schlüssel |
OJVQNVMHJWSOSY-QJDWAAFQSA-N |
SMILES |
CC1(C2CC(C1C(=O)O)C=C2)C(=O)O |
Isomerische SMILES |
C[C@@]1([C@H](C2CC1C=C2)C(=O)O)C(=O)O |
Kanonische SMILES |
CC1(C2CC(C1C(=O)O)C=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(7,7-dimethylbicyclo[2.2.1]hept-2-yl)oxy]-5-hydroxy-3,4,4a,9a-tetrahydro-2,9,10(1H)-anthracenetrione](/img/structure/B396817.png)
![5-hydroxy-4-[1-methyl-1-(4-methylphenyl)ethoxy]-3,4,4a,9a-tetrahydro-2,9,10(1H)-anthracenetrione](/img/structure/B396818.png)
![Methyl 8-methyl-2-oxo-4-phenyl-8-azabicyclo[3.2.1]oct-3-ene-6-carboxylate](/img/structure/B396820.png)
![Benzyl (8-hydroxy-12-methoxy-3,10-dioxo-5-tetracyclo[10.2.2.02,11.04,9]hexadeca-4,6,8,13-tetraenyl) carbonate](/img/structure/B396822.png)


![8,8-dimethoxy-9-methyl-8,9-dihydro-10H-acenaphtho[1,2-b]pyran-10,10-dicarbonitrile](/img/structure/B396825.png)

![4-{4-nitrophenyl}-2,2,3,3-tetramethoxy-3,4-dihydroindeno[1,2-b]pyran-5(2H)-one](/img/structure/B396829.png)





